4-Methyl-N-[1-(phenylsulfanyl)-3-(trimethylsilyl)prop-2-yn-1-yl]aniline
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Overview
Description
4-Methyl-N-[1-(phenylsulfanyl)-3-(trimethylsilyl)prop-2-yn-1-yl]aniline is a complex organic compound that features a unique combination of functional groups, including a phenylsulfanyl group, a trimethylsilyl group, and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-[1-(phenylsulfanyl)-3-(trimethylsilyl)prop-2-yn-1-yl]aniline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Trimethylsilyl Group:
Introduction of the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced via a nucleophilic substitution reaction, where a phenylthiol reacts with a suitable leaving group on the propargyl intermediate.
Formation of the Aniline Moiety: The final step involves the coupling of the intermediate with 4-methylaniline under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N-[1-(phenylsulfanyl)-3-(trimethylsilyl)prop-2-yn-1-yl]aniline can undergo various types of chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The trimethylsilyl group can be substituted with other functional groups using nucleophiles such as fluoride ions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Tetrabutylammonium fluoride (TBAF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methyl-N-[1-(phenylsulfanyl)-3-(trimethylsilyl)prop-2-yn-1-yl]aniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-Methyl-N-[1-(phenylsulfanyl)-3-(trimethylsilyl)prop-2-yn-1-yl]aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The phenylsulfanyl group can participate in redox reactions, while the trimethylsilyl group can influence the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-N-[1-(phenylsulfanyl)prop-2-yn-1-yl]aniline: Lacks the trimethylsilyl group, which may affect its reactivity and applications.
4-Methyl-N-[1-(phenylsulfanyl)-3-(trimethylsilyl)prop-2-yn-1-yl]benzamide:
Uniqueness
4-Methyl-N-[1-(phenylsulfanyl)-3-(trimethylsilyl)prop-2-yn-1-yl]aniline is unique due to the presence of both the phenylsulfanyl and trimethylsilyl groups, which confer distinct chemical reactivity and potential for diverse applications in various fields of research and industry.
Properties
CAS No. |
90261-28-2 |
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Molecular Formula |
C19H23NSSi |
Molecular Weight |
325.5 g/mol |
IUPAC Name |
4-methyl-N-(1-phenylsulfanyl-3-trimethylsilylprop-2-ynyl)aniline |
InChI |
InChI=1S/C19H23NSSi/c1-16-10-12-17(13-11-16)20-19(14-15-22(2,3)4)21-18-8-6-5-7-9-18/h5-13,19-20H,1-4H3 |
InChI Key |
HPKUHBWECUFFIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(C#C[Si](C)(C)C)SC2=CC=CC=C2 |
Origin of Product |
United States |
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